p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzoic acid
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Overview
Description
4-[(2,4,6-triamino-5-pyrimidinyl)azo]benzoic acid is a member of benzoic acids.
Scientific Research Applications
Liquid-Crystal Properties
Aryl esters of p-(5-alkyl-2-pyrimidinyl)benzoic acids display notable nematic properties, including broad temperature ranges for liquid-crystal phases, particularly in diesters which extend up to 140–170°C. The inclusion of a 2-phenyl group within the pyrimidine ring is shown to enhance the development of a liquid-crystal state over 5-phenylpyrimidines, highlighting the potential of pyrimidinyl azo derivatives in liquid-crystal technology (Mikhaleva et al., 1988).
Pigment Dispersion for Inkjet Applications
New synergists for pigment dispersion in inkjet applications were synthesized, utilizing benzoic acid to improve solubility and dispersion properties in pigments like Pigment Yellow 74 and Pigment Yellow 150. This research demonstrated the reduction of particle aggregation through increased polarity, suggesting a role for such azo derivatives in enhancing the stability and performance of pigment inks (Song et al., 2017).
Antifolate and Antitumor Applications
Classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues were synthesized as potential inhibitors of dihydrofolate reductase (DHFR) for use as antitumor agents. These compounds, including those with pyrimidinyl azo structures, showed significant inhibitory activity against human DHFR and tumor cell growth, indicating their potential in antitumor therapies (Gangjee et al., 2007).
Synthesis and Biological Activity Estimation
A new azo derivative was synthesized through the reaction between Amino pyridine and Para hydroxy benzoic acid, highlighting the versatility of pyrimidinyl azo compounds in creating bioactive molecules. The synthesized compound's spectrum characterization and antimicrobial and anthelmintic activity screening suggest its potential in pharmaceutical applications (B. M. et al., 2022).
properties
CAS RN |
2878-04-8 |
---|---|
Product Name |
p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzoic acid |
Molecular Formula |
C11H11N7O2 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H11N7O2/c12-8-7(9(13)16-11(14)15-8)18-17-6-3-1-5(2-4-6)10(19)20/h1-4H,(H,19,20)(H6,12,13,14,15,16) |
InChI Key |
KJXBXATYKAWGBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(N=C(N=C2N)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(N=C(N=C2N)N)N |
Other CAS RN |
2878-04-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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